Methyl 2-(6-bromo-3-pyridyl)acetate
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Overview
Description
Methyl 2-(6-bromo-3-pyridyl)acetate is a chemical compound with the CAS Number: 1256824-78-8. It has a molecular weight of 230.06 . The IUPAC name for this compound is methyl (6-bromo-3-pyridinyl)acetate . The physical form of this compound is a solid-liquid mixture .
Molecular Structure Analysis
The InChI code for Methyl 2-(6-bromo-3-pyridyl)acetate is 1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The linear formula of this compound is C8H8BrNO2 .Physical And Chemical Properties Analysis
Methyl 2-(6-bromo-3-pyridyl)acetate is a solid-liquid mixture . It has a molecular weight of 230.06 and is stored at a temperature of 4°C .Scientific Research Applications
- Methyl 2-(6-bromo-3-pyridyl)acetate can participate in reactions with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0). These reactions yield alkylated carbene complexes, which have applications in various fields, including catalysis and materials science .
- Researchers have employed this compound in the synthesis of novel coumarins. Coumarins are a class of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties. Methyl 2-(6-bromo-3-pyridyl)acetate serves as a precursor in these synthetic pathways .
- It plays a role in the synthesis of cis-cyclopropanes. These three-membered ring structures are valuable building blocks in organic chemistry. They find applications in the design of pharmaceuticals, natural product synthesis, and functional materials .
- Under mild and metal-free conditions, Methyl 2-(6-bromo-3-pyridyl)acetate reacts with 2-aminopyridine in toluene, leading to the formation of N-(pyridin-2-yl)amides. These amides have potential applications in medicinal chemistry and materials science .
Carbene Complex Synthesis
Coumarin Synthesis
Cyclopropane Formation
Metal-Free Amide Formation
Safety and Hazards
Methyl 2-(6-bromo-3-pyridyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 2-(6-bromo-3-pyridyl)acetate is a complex organic compoundIt’s known that bromopyridyl compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Bromopyridyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Bromopyridyl compounds are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction can influence various biochemical pathways, depending on the specific context and the other compounds involved.
Pharmacokinetics
The compound’s molecular weight is 23006 , which may influence its absorption and distribution in the body
Result of Action
Bromopyridyl compounds can influence the function of various enzymes and receptors, potentially leading to a wide range of effects .
properties
IUPAC Name |
methyl 2-(6-bromopyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDOEYLAOIEGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-bromo-3-pyridyl)acetate |
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